

The Role of BMS-986141 in Advancing Platelet Biology Research: A Technical Guide

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Compound of Interest

Compound Name: BMS-986141

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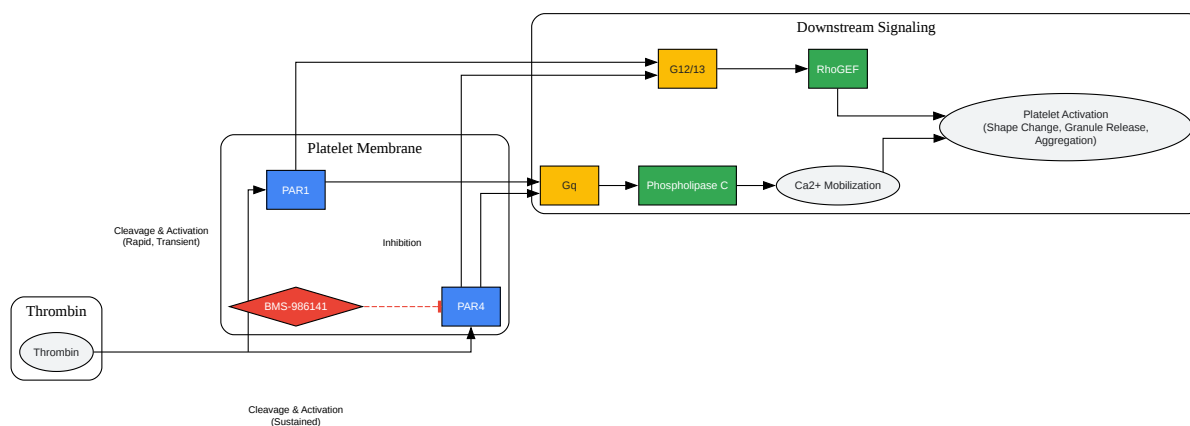
Introduction

BMS-986141 is a potent, orally bioavailable, and selective antagonist of the Protease-Activated Receptor 4 (PAR4), a key thrombin receptor on human platelets.^{[1][2][3]} Unlike the more rapid and transient signaling of PAR1, PAR4 activation by thrombin leads to a sustained calcium response, crucial for the stabilization and growth of a thrombus.^{[4][5]} This unique characteristic of PAR4 makes it a compelling target for antiplatelet therapies aiming to reduce thrombotic events with a potentially lower risk of bleeding compared to existing agents.^{[1][4]} This technical guide provides an in-depth overview of **BMS-986141**, its mechanism of action, and its application in studying platelet biology, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations.

Mechanism of Action: Selective PAR4 Antagonism

BMS-986141 functions as a competitive antagonist at the PAR4 receptor on platelets. Thrombin, a key enzyme in the coagulation cascade, activates platelets by cleaving the N-terminal domain of PAR1 and PAR4, exposing a tethered ligand that self-activates the receptor.^{[4][6]} This initiates downstream signaling through Gq and G12/13 pathways, leading to platelet shape change, granule secretion, and aggregation.^[4] **BMS-986141** selectively binds to PAR4, preventing its activation by thrombin and thereby inhibiting the sustained phase of platelet activation and aggregation.^{[1][4]}

Signaling Pathway of Thrombin-Mediated Platelet Activation via PAR1 and PAR4 and the inhibitory action of BMS-986141.



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Caption: Thrombin-PAR Signaling and **BMS-986141** Inhibition.

Quantitative Data

The following tables summarize the key pharmacokinetic and pharmacodynamic properties of **BMS-986141** from preclinical and clinical studies.

Table 1: In Vitro and In Vivo Potency of BMS-986141

Parameter	Species	Value	Reference
IC50 (PAR4 Antagonism)	-	0.4 nM	[3]
IC50 (PAR4-AP Induced Platelet Aggregation)	Human	2.2 nM	[3]
IC50 (PAR4-AP Induced Platelet Aggregation)	Cynomolgus Monkey	1.3 nM	[3]

Table 2: Pharmacokinetics of BMS-986141 in Healthy Human Subjects (Single Ascending Dose)[2]

Dose	Cmax (ng/mL)	AUCinf (h*ng/mL)	T1/2 (hours)
2.5 mg	17.6	183	33.7 - 44.7
150 mg	958	9207	33.7 - 44.7

Table 3: Pharmacodynamics of BMS-986141 in Healthy Human Subjects[2][5]

Study Type	Dose	Effect on PAR4-AP Induced Platelet Aggregation	Duration of Effect
Single Ascending Dose (SAD)	75 mg and 150 mg	≥80% inhibition of 25-100 µM PAR4-AP induced aggregation	≥24 hours post-dose
Multiple Ascending Dose (MAD)	≥10 mg	Complete inhibition of 12.5 µM and 25 µM PAR4-AP induced aggregation	Through 24 hours

Table 4: Preclinical Efficacy and Bleeding Risk in Cynomolgus Monkeys[4]

Agent	Dose	Thrombus Weight Reduction (%)	Bleeding Time Increase (fold)
BMS-986141	0.5 mg/kg	88%	1.2
Aspirin	-	-	2.2
Clopidogrel	-	-	8

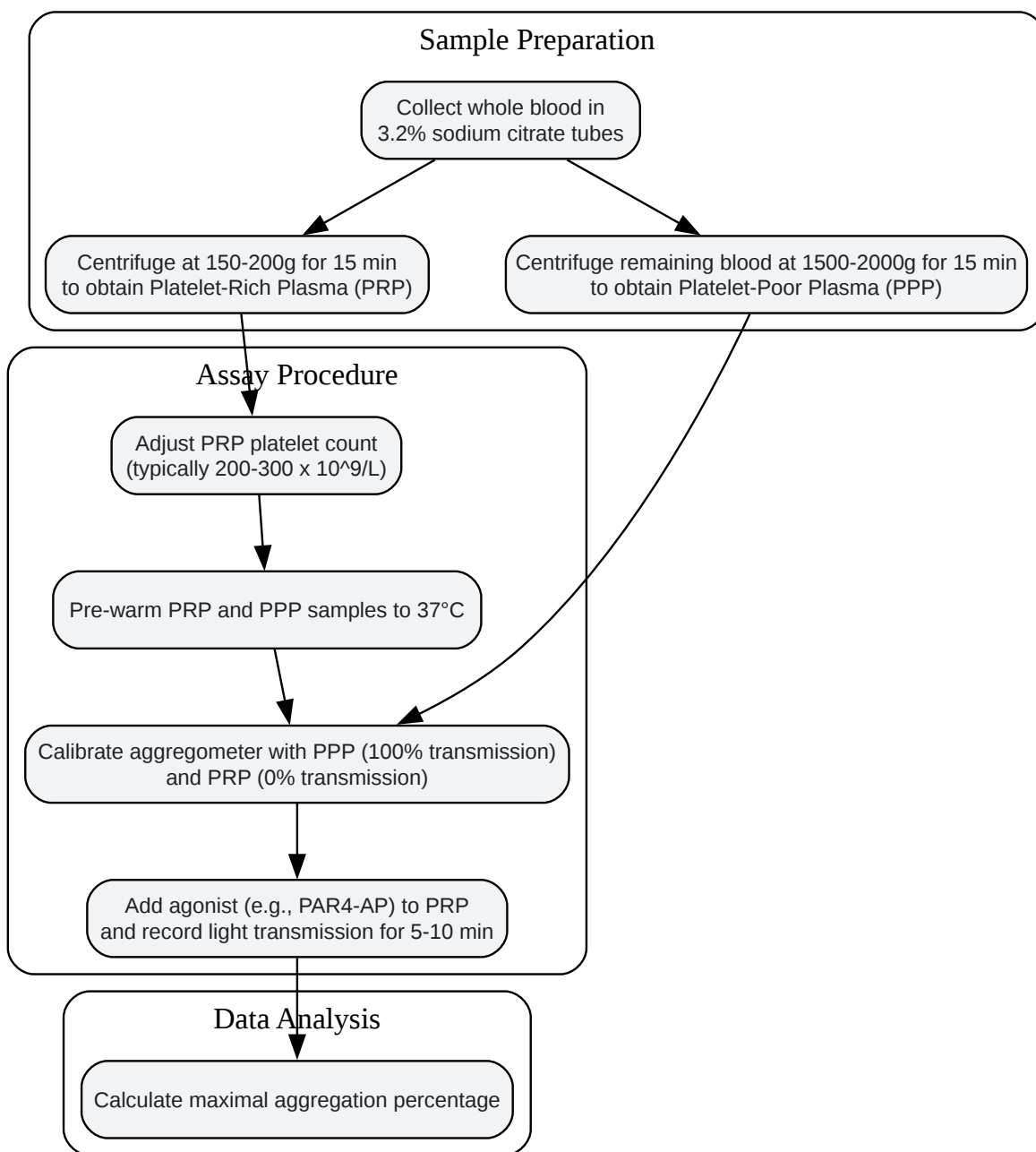
Experimental Protocols

Detailed methodologies for key experiments used to characterize the effects of **BMS-986141** on platelet biology are provided below.

Light Transmission Aggregometry (LTA)

This assay measures platelet aggregation in platelet-rich plasma (PRP) by detecting changes in light transmission.

a. Workflow for Light Transmission Aggregometry



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Caption: Light Transmission Aggregometry Workflow.

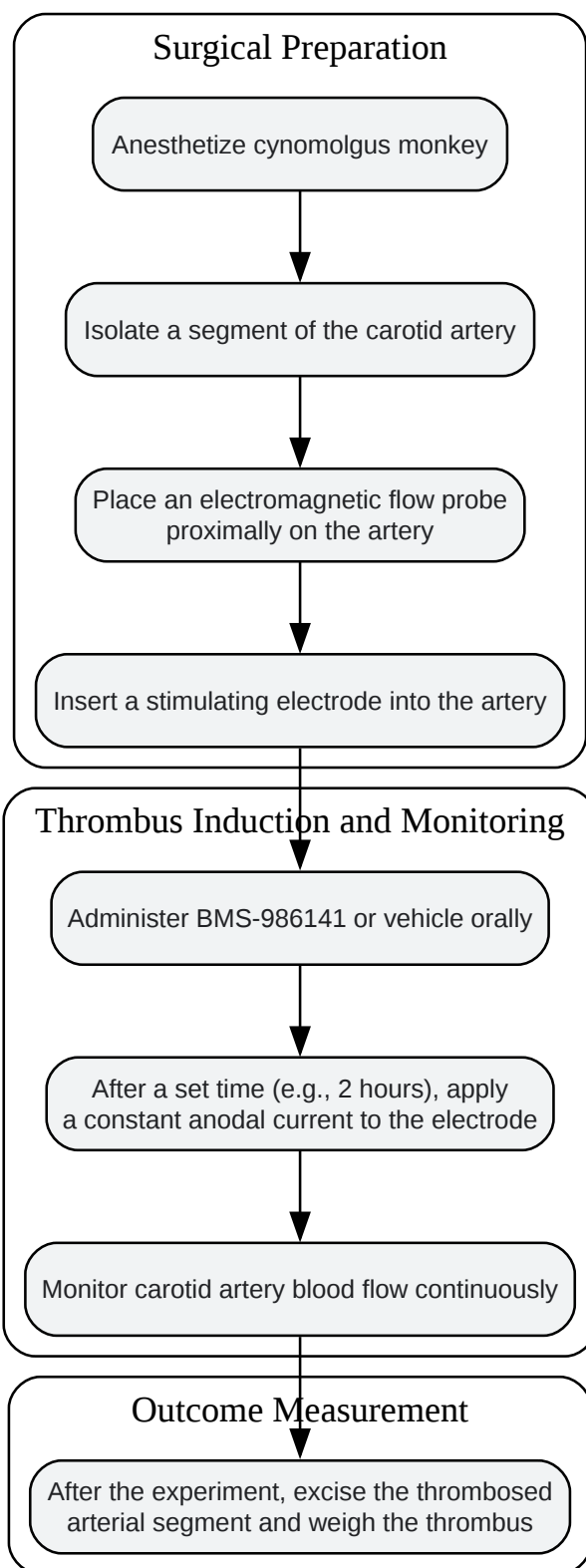
b. Detailed Methodology:

- Blood Collection: Draw whole blood from subjects into vacutainer tubes containing 3.2% sodium citrate.
- PRP and PPP Preparation:
 - To obtain PRP, centrifuge the whole blood at 150-200 x g for 15 minutes at room temperature.
 - To obtain platelet-poor plasma (PPP), centrifuge the remaining blood at 1500-2000 x g for 15 minutes.
- Platelet Count Adjustment: Adjust the platelet count of the PRP to a standardized concentration (e.g., 2.5×10^8 platelets/mL) using autologous PPP.
- Assay Performance:
 - Pre-warm PRP and PPP samples to 37°C.
 - Calibrate the light transmission aggregometer using PPP to set 100% aggregation and PRP to set 0% aggregation.
 - Add the platelet agonist (e.g., PAR4 agonist peptide) to the PRP sample in the aggregometer cuvette with constant stirring.
 - Record the change in light transmission for a defined period (typically 5-10 minutes).
- Data Analysis: The maximum percentage of light transmission is recorded as the measure of platelet aggregation. For inhibitor studies, PRP is pre-incubated with **BMS-986141** or vehicle control before the addition of the agonist.

Electrolytic Carotid Artery Thrombosis (ECAT) Model in Cynomolgus Monkeys

This in vivo model assesses the antithrombotic efficacy of a compound by inducing thrombus formation in the carotid artery through electrical injury.

a. Workflow for the ECAT Model



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Caption: Electrolytic Carotid Artery Thrombosis Model Workflow.

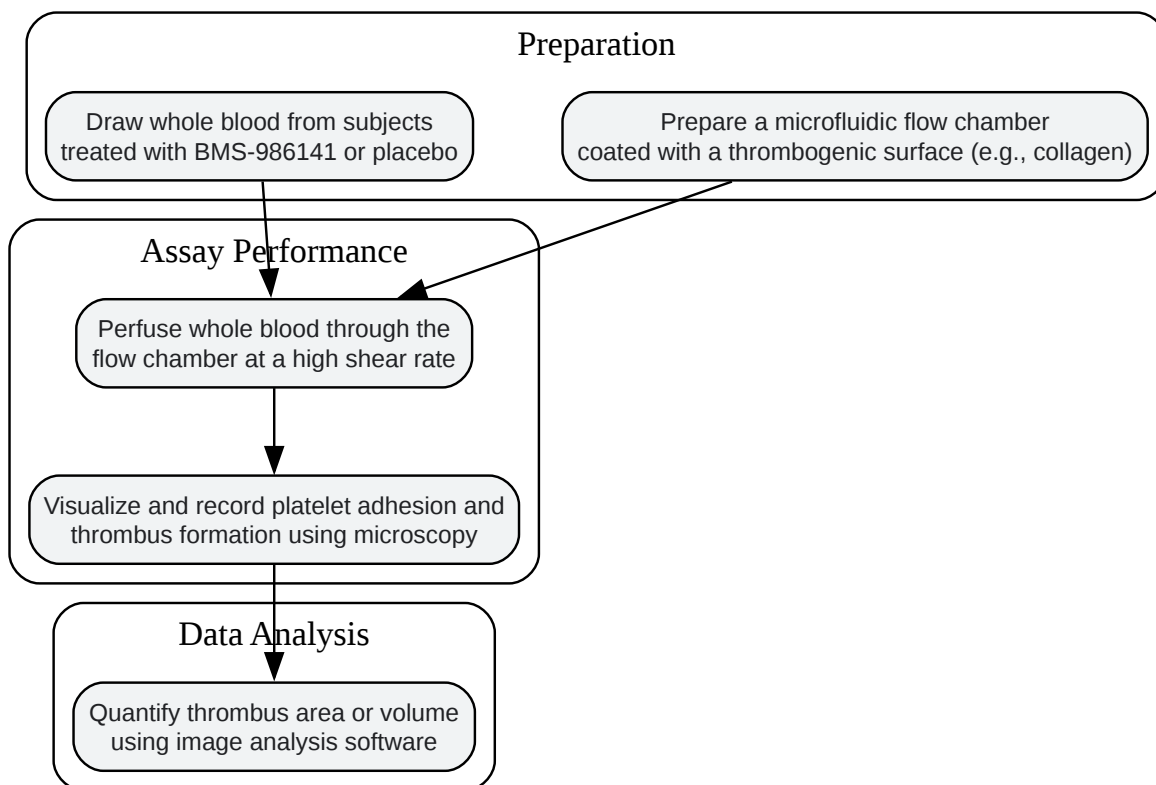
b. Detailed Methodology:

- **Animal Preparation:** Anesthetize a cynomolgus monkey and surgically expose a segment of the carotid artery.
- **Instrumentation:** Place an electromagnetic flow probe around the artery to monitor blood flow. Insert a stimulating electrode so that it is in contact with the intimal surface of the artery.
- **Drug Administration:** Administer **BMS-986141** or a vehicle control orally.
- **Thrombus Induction:** After a predetermined time to allow for drug absorption (e.g., 2 hours), induce endothelial injury by applying a constant anodal electrical current to the electrode.
- **Blood Flow Monitoring:** Continuously monitor carotid artery blood flow. The formation of an occlusive thrombus will lead to a decrease and eventual cessation of blood flow.
- **Thrombus Quantification:** At the end of the experiment, excise the thrombosed arterial segment and determine the wet weight of the thrombus.

Ex Vivo Thrombus Formation Under High Shear

This assay evaluates the effect of a drug on thrombus formation in whole blood under conditions that mimic arterial shear stress.

a. Workflow for Ex Vivo Thrombus Formation Assay



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Caption: Ex Vivo Thrombus Formation Assay Workflow.

b. Detailed Methodology:

- **Blood Collection:** Obtain whole blood from subjects who have been treated with **BMS-986141** or a placebo.
- **Flow Chamber Preparation:** Use a microfluidic flow chamber coated with a thrombogenic substrate, such as collagen, to mimic a damaged blood vessel wall.
- **Perfusion:** Perfuse the whole blood through the flow chamber at a constant high shear rate, simulating arterial blood flow.
- **Imaging:** Visualize platelet adhesion and thrombus formation in real-time using fluorescence or brightfield microscopy.

- Quantification: Capture images or videos and use image analysis software to quantify parameters such as surface coverage, thrombus volume, or thrombus area.

Conclusion

BMS-986141 has emerged as a valuable pharmacological tool for dissecting the role of PAR4 in platelet biology and thrombosis. Its high selectivity and potency, coupled with a favorable safety profile in early studies, underscore the potential of PAR4 antagonism as a novel antiplatelet strategy. The experimental protocols and data presented in this guide offer a comprehensive resource for researchers and drug development professionals interested in utilizing **BMS-986141** to further our understanding of platelet-mediated thrombosis and to explore new therapeutic avenues. The continued investigation of **BMS-986141** and other PAR4 antagonists will be instrumental in defining the therapeutic window for this class of antiplatelet agents.

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